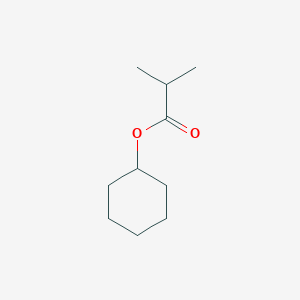

Propanoic acid, 2-methyl-, cyclohexyl ester

Descripción

Propiedades

IUPAC Name |

cyclohexyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYXBWAISHVFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061543 | |

| Record name | Propanoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-47-1 | |

| Record name | Cyclohexyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-methyl-, cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1129-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Propanoic acid, 2-methyl-, cyclohexyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

- Chemical Formula : C12H22O2

- Molecular Weight : 198.31 g/mol

- Structural Characteristics : The compound features a cyclohexyl group attached to a propanoic acid derivative, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of propanoic acid derivatives, including cyclohexyl esters, has been studied extensively. Key areas of research focus on their anticancer properties and interaction with various cellular pathways.

Anticancer Activity

Recent studies have demonstrated that certain derivatives of propanoic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that modified esters showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colorectal cancer cells, indicating potent inhibitory activity .

Table 1: Antiproliferative Activity of Propanoic Acid Derivatives

| Compound | Cell Line | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | Inhibition of TRAP1 signaling pathway |

| 7g | HCT-116 | 0.12 | Induction of apoptosis via nuclear disintegration |

| 7d | HCT-116 | 0.81 | Lower activity compared to others |

The mechanisms through which propanoic acid derivatives exert their biological effects are multifaceted:

- Heat Shock Protein (HSP) Interaction : Research indicates that these compounds may interact with heat shock proteins such as TRAP1, which are involved in cancer cell survival and proliferation. The inhibition of TRAP1 has been linked to enhanced apoptosis in cancer cells .

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates and increased apoptosis .

Case Studies

- In Vitro Studies on HCT-116 Cells : A series of experiments conducted on HCT-116 cells showed that treatment with propanoic acid derivatives led to significant reductions in cell viability. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .

- Comparison with Standard Chemotherapeutics : When compared with standard chemotherapeutic agents like doxorubicin, certain propanoic acid derivatives demonstrated comparable or superior antiproliferative effects, suggesting their potential as alternative or adjunct therapies in cancer treatment .

- Selectivity for Cancer Cells : In experiments involving normal HEK-293 cells, the compounds exhibited selective cytotoxicity towards cancerous cells, indicating a favorable therapeutic index .

Aplicaciones Científicas De Investigación

Chromatography

One of the primary applications of propanoic acid, 2-methyl-, cyclohexyl ester is in high-performance liquid chromatography (HPLC). It can be effectively separated using the Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility .

Table: HPLC Conditions for Propanoic Acid, 2-Methyl-, Cyclohexyl Ester

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |

| Alternative Mobile Phase | Acetonitrile + Water + Formic Acid |

| Particle Size | 3 µm (for UPLC applications) |

This method is scalable and useful for isolating impurities in preparative separation and pharmacokinetics studies .

Organic Synthesis

Propanoic acid, 2-methyl-, cyclohexyl ester can be utilized in organic synthesis as a reagent for the preparation of various esters and other organic compounds. Its structure allows it to participate in esterification reactions, which are fundamental in organic chemistry for producing esters from carboxylic acids and alcohols .

Flavor and Fragrance Industry

In the flavor and fragrance sector, propanoic acid, 2-methyl-, cyclohexyl ester is noted for its fruity odor and flavor profile. It is used as a flavoring agent in food products and as a fragrance component in personal care items . This application leverages its sensory properties to enhance the appeal of consumer products.

Cosmetic Formulations

The compound is also employed in cosmetic formulations due to its ability to improve the scent of personal care products. Its stability and compatibility with various ingredients make it a valuable additive in this industry .

Case Study: HPLC Method Development

A study conducted by SIELC Technologies demonstrated the effectiveness of propanoic acid, 2-methyl-, cyclohexyl ester in HPLC applications. The research focused on optimizing separation conditions to achieve high resolution and sensitivity for pharmacokinetic studies. The findings indicated that using smaller particle sizes significantly improved separation efficiency .

Research on Esterification Reactions

Another study explored the use of propanoic acid derivatives in catalyzing esterification reactions under mild conditions. This research highlighted the compound's role as an efficient catalyst for synthesizing complex esters, showcasing its versatility in organic synthesis .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of propanoic acid, 2-methyl-, cyclohexyl ester with other esters of 2-methylpropanoic acid:

Notes:

- logP values for smaller esters (e.g., ethyl) are estimated to be lower due to reduced hydrophobicity, while larger esters (e.g., octyl) exhibit higher logP .

- The cyclohexyl ester has a bulkier alcohol group compared to linear alcohols (e.g., ethyl, hexyl), influencing its solubility and volatility .

Occurrence in Natural Sources

- Carob Fruit: Esters such as 2-methylbutyl, 3-methylbutyl, and ethyl derivatives of 2-methylpropanoic acid are dominant volatile organic compounds (VOCs) during ripening, contributing to fruity aromas .

- Apples: Hexyl and pentyl esters of 2-methylpropanoic acid are key contributors to the "fruity" aroma in cultivars like 'Pink Lady' and 'Fuji' .

- Tea and Fish : The ethyl ester is linked to "fruity" attributes in tea , while the octyl ester is detected in grass carp muscle .

Analytical Detection

- GC/MS : Used for profiling esters in carob, apples, and tea .

- HPLC : Optimized for separating the cyclohexyl ester using reverse-phase columns .

Key Research Findings

- Aroma Contribution : Esters with linear alcohols (e.g., ethyl, hexyl) are critical to fruit aromas, while the cyclohexyl ester’s role remains underexplored in natural systems .

- Synthetic Relevance : The cyclohexyl ester’s synthesis and stability are of interest in industrial chemistry, particularly for specialty polymers or fragrances .

- Ecological Impact : Esters like the ethyl derivative are emitted by fungi (e.g., Muscodor albus) as antimicrobial agents, highlighting ecological roles .

Métodos De Preparación

Reaction Mechanism and Catalyst Selection

The hydrogenation of methyl cinnamate to methyl cyclohexyl-propionate employs ruthenium (Ru) or palladium (Pd) catalysts supported on activated carbon. The reaction proceeds via selective saturation of the α,β-unsaturated bond, preserving the ester functionality. For cyclohexyl isobutyrate, a similar approach could involve hydrogenating an unsaturated precursor such as cyclohexyl acrylate or methacrylate.

Key Parameters from US6399810B1:

| Parameter | Range | Optimal Value |

|---|---|---|

| Catalyst Loading (wt%) | 1–20% Ru/Pd on support | 5–10% Ru/Pd on C |

| Temperature | 30–250°C | 60–200°C |

| Hydrogen Pressure | 1–100 bar | 10–20 bar |

| Reaction Time | 2–100 hours | 5–40 hours |

| Yield/Purity | >99% / >99.5% | 99% / 99.6% |

The use of activated carbon as a support maximizes catalyst dispersion and stability, critical for maintaining selectivity under high-pressure conditions. Moisture content in the catalyst (up to 60%) enhances activity by mitigating sintering.

Scalability and Industrial Adaptation

In a representative scaled process, 1,565 g of methyl cinnamate and 10.3 g of 5% Ru/C yielded 1,625 g of product (99.6% purity) after 6 hours at 155°C and 20 bar H₂. For cyclohexyl isobutyrate, substituting methyl cinnamate with cyclohexyl acrylate and optimizing catalyst ratios could achieve comparable results. However, the steric bulk of the cyclohexyl group may necessitate higher temperatures or prolonged reaction times.

Alkylation and Condensation Pathways

BE1007058A3 outlines a multi-step synthesis involving cyclohexyl isobutyrate as a reactant, indirectly informing its preparation. While the patent focuses on synthesizing quaternary ammonium compounds, the procedural details highlight the ester’s stability under harsh conditions, suggesting robust synthetic routes.

Critical Observations:

-

Temperature Control : Reactions conducted below −12°C prevent side reactions such as ester hydrolysis or transesterification.

-

Solvent Systems : Tetrahydrofuran (THF) and toluene facilitate homogeneous mixing, while aqueous workup steps (e.g., HCl acidification) ensure product isolation.

Transesterification, though not directly cited in the provided patents, is a plausible route inferred from the prevalence of ester intermediates in WO2009011653A1. This patent employs tert-butyl esters and their deprotection, underscoring the versatility of ester functional groups.

Challenges and Optimization

-

Byproduct Management : Methanol removal via distillation shifts equilibrium.

-

Catalyst Reusability : Supported catalysts (e.g., Ru/C) enable filtration and reuse, reducing costs.

Comparative Analysis of Methodologies

Industrial-Scale Considerations

Q & A

Q. What are the standard synthetic routes for preparing propanoic acid, 2-methyl-, cyclohexyl ester?

The synthesis typically involves acid-catalyzed esterification between 2-methylpropanoic acid (isobutyric acid) and cyclohexanol. A common method uses concentrated sulfuric acid as a catalyst under reflux conditions (60–80°C) for 6–12 hours. The reaction is monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-reaction, the product is purified via fractional distillation or column chromatography to achieve >95% purity .

Key parameters :

- Molar ratio of acid to alcohol: 1:1.2 (excess alcohol drives esterification).

- Catalyst: 1–2% (v/v) sulfuric acid.

- Solvent: Toluene or xylene (to azeotrope water and shift equilibrium).

Q. Which analytical techniques are optimal for characterizing this ester?

Gas Chromatography-Mass Spectrometry (GC-MS) :

- Column: Polar stationary phase (e.g., Innowax, 30 m × 0.25 mm ID).

- Temperature program: 50°C (hold 2 min) → 10°C/min → 250°C (hold 5 min).

- Retention Index (RI): ~1134 (compare with literature values for cyclohexyl esters) . Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect signals at δ 4.8–5.0 ppm (cyclohexyl-O-CH-CO) and δ 1.0–1.2 ppm (isopropyl branching).

- ¹³C NMR : Ester carbonyl at ~170–175 ppm .

Q. How should stability studies be designed for this compound under laboratory conditions?

Conduct accelerated degradation studies:

- Hydrolytic stability : Expose to pH 3, 7, and 9 buffers at 40°C for 28 days. Monitor ester hydrolysis via GC.

- Thermal stability : Heat samples to 100°C in sealed vials; analyze decomposition products (e.g., free acid) using FTIR or NMR.

- Light sensitivity : Store in UV-transparent vials under ambient light; compare with dark-stored controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., mismatched MS fragmentation patterns)?

Contradictions often arise from isomeric impurities or co-eluting compounds. Mitigation strategies:

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₈O₂ for propanoic acid, 2-methyl-, cyclohexyl ester; exact mass = 170.1307).

- Synthesize authentic standards : Compare retention times and fragmentation patterns (e.g., m/z 83 for cyclohexyl fragment).

- Multi-dimensional chromatography : Use GC×GC-MS to separate co-eluting peaks .

Q. What are the environmental degradation pathways of this ester, and how can they be modeled?

Abiotic pathways :

- Hydrolysis: Dominant in alkaline conditions (t₁/₂ ~24–48 hrs at pH 9).

- Photolysis: UV irradiation generates cyclohexanol and 2-methylpropanoic acid. Biotic pathways :

- Microbial degradation: Soil microcosm studies show 70% degradation in 14 days (aerobic, 25°C). Modeling tools :

- Use EPI Suite to estimate biodegradation (BIOWIN model) and hydrolysis rates .

Q. How do substituents on the cyclohexyl ring affect the ester’s reactivity in catalytic reactions?

Substituents alter steric and electronic properties:

- Electron-withdrawing groups (e.g., -NO₂) : Reduce nucleophilic acyl substitution rates by 30–50%.

- Bulky groups (e.g., tert-butyl) : Impede enzymatic hydrolysis (e.g., lipase-catalyzed). Experimental validation :

- Synthesize derivatives (e.g., 4-methylcyclohexyl ester) and compare reaction kinetics via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.